molecular formula C10H14ClNO B13025117 (1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Cat. No.: B13025117
M. Wt: 199.68 g/mol
InChI Key: TVIZKHYDNFUQMC-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and a suitable amine.

    Reduction: The aldehyde group of 4-chloro-2-methylbenzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination, where an amine group is introduced. This can be achieved through reductive amination using reagents like ammonia or primary amines in the presence of a reducing agent.

    Chiral Resolution: To obtain the (1R,2R) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction and amination steps.

    Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: Without specific stereochemistry.

    4-Chloro-2-methylphenyl derivatives: Compounds with similar phenyl ring substitutions.

Uniqueness

    Chirality: The (1R,2R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

TVIZKHYDNFUQMC-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

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